Aluminum N-acetyl-L-glutamine

Description

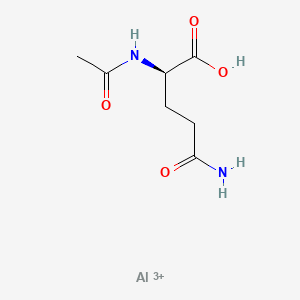

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

42365-33-3 |

|---|---|

Molecular Formula |

C7H12AlN2O4+3 |

Molecular Weight |

215.16 g/mol |

IUPAC Name |

aluminum;(2R)-2-acetamido-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12N2O4.Al/c1-4(10)9-5(7(12)13)2-3-6(8)11;/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;+3/t5-;/m1./s1 |

InChI Key |

VAYMRGDBPHCZCI-NUBCRITNSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CCC(=O)N)C(=O)O.[Al+3] |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)O.[Al+3] |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry

Synthesis of N-acetyl-L-glutamine

N-acetyl-L-glutamine (NAG) is a derivative of the amino acid L-glutamine, produced through the acetylation of the primary amine group. frontiersin.org This modification enhances the compound's stability in aqueous solutions, particularly when compared to the relatively unstable L-glutamine, making it a more suitable precursor for further chemical synthesis. frontiersin.orgresearchgate.net

The primary method for synthesizing N-acetyl-L-glutamine involves the direct acetylation of L-glutamine. researchgate.net A common and effective acetylating agent for this reaction is acetic anhydride (B1165640). researchgate.netgoogle.com The process is typically carried out in an aqueous solution where L-glutamine is dissolved, and acetic anhydride is added incrementally. google.comgoogle.com To manage the reaction's pH, a base such as sodium hydroxide (B78521) solution is added concurrently with the acetic anhydride. google.comgoogle.com This maintains an alkaline environment that facilitates the nucleophilic attack of the glutamine's amino group on the acetic anhydride, leading to the formation of the N-acetyl bond.

Optimizing reaction conditions is crucial for maximizing the yield and purity of N-acetyl-L-glutamine. Key parameters include pH, temperature, and reaction time. The acylation reaction is typically conducted under controlled alkaline conditions, with a target pH range of 7 to 12. google.comgoogle.com Maintaining this pH is essential for the reaction to proceed efficiently.

Temperature modulation also plays a significant role. The synthesis can be performed across a broad temperature spectrum, from 5°C to 80°C. google.comgoogle.com The reaction is generally allowed to proceed for a duration of 1 to 3 hours to ensure the acylation is complete. google.comgoogle.com Following the reaction, the pH of the solution is adjusted to the acidic range of 0.5 to 3.0 using an acid like hydrochloric acid. google.com This acidification step is critical for precipitating the N-acetyl-L-glutamine product from the solution.

| Parameter | Optimized Range | Purpose |

| pH (Acylation) | 7 - 12 | Facilitates the acetylation reaction. |

| pH (Precipitation) | 0.5 - 3.0 | Induces crystallization of the product. |

| Temperature | 5°C - 80°C | Controls the rate of the reaction. |

| Reaction Time | 1 - 3 hours | Ensures completion of the acylation. |

This interactive table summarizes the optimized reaction conditions for the synthesis of N-acetyl-L-glutamine.

After the initial precipitation, a crude product of N-acetyl-L-glutamine is obtained through concentration, freezing crystallization at 0-10°C, centrifugation, and drying. google.com To achieve the high purity required for subsequent steps, this crude product undergoes further refinement. google.com

A common purification strategy involves dissolving the crude material in deionized water and treating it with activated carbon. google.comgoogle.com This step serves to decolorize the solution and remove organic impurities. Following filtration to remove the activated carbon, the solution is concentrated, and the purified N-acetyl-L-glutamine is crystallized, centrifuged, and dried. google.com This recrystallization process can yield a final product with a purity exceeding 99%. google.com While recrystallization is a documented method, anion-exchange resins are also used effectively to remove impurities like L-glutamic acid and inorganic salts during the purification of L-glutamine and related compounds. google.comgoogleapis.com

| Step | Technique | Purpose |

| 1. Primary Isolation | Concentration, Freezing Crystallization (0-10°C), Centrifugation | Isolation of crude product from the reaction mixture. |

| 2. Decolorization | Treatment with Activated Carbon | Removal of colored and organic impurities. |

| 3. Final Purification | Recrystallization from Deionized Water | To achieve high purity (>99%) of the final product. |

This interactive table outlines the key techniques used in the purification of N-acetyl-L-glutamine.

The quality of N-acetyl-L-glutamine is paramount for its successful use in forming the aluminum complex. High purity, typically above 99%, is essential to prevent the incorporation of unwanted side products into the final compound. google.com Quality assessment involves ensuring the absence of starting materials like L-glutamine and potential decomposition products. Under harsh conditions, such as low pH and high heat, N-acetyl-L-glutamine can degrade into compounds including glutamine, glutamic acid, and pyroglutamic acid. nih.gov Therefore, the precursor material must be verified to be free of these substances to ensure the integrity and stability of the final Aluminum N-acetyl-L-glutamine complex.

Formation of this compound

The final step in the synthesis is the reaction of the purified N-acetyl-L-glutamine with an aluminum-containing reactant to form the desired organometallic complex. google.com

This compound is prepared by reacting N-acetyl-L-glutamine with an aluminum alkoxide, such as aluminum isopropoxide, in an aqueous medium. google.com This method is specifically highlighted as effective, whereas conventional methods for synthesizing aluminum salts of organic acids are not suitable due to the unique properties of N-acetyl-L-glutamine. google.com These properties include its high melting point, instability in the presence of strong acids, strong alkalis, or heat, and the high solubility of its aluminum salt in water. google.com

The reaction in water proceeds rapidly, at temperatures ranging from room temperature to approximately 100°C. google.com The resulting aluminum salt can be isolated by concentrating the reaction mixture and drying it, or by adding a solvent in which the salt is insoluble, such as alcohol or acetone (B3395972), to precipitate the product. google.com A significant advantage of this synthetic route is the ability to control the stoichiometry of the final product. By adjusting the molar ratio of N-acetyl-L-glutamine to the aluminum alkoxide, salts with varying molar ratios, from 1:1 to 3:1, can be prepared. google.com

Consideration of Reaction Medium and Conditions

The synthesis of this compound is achieved by reacting its precursor, N-acetyl-L-glutamine, with an aluminum alkoxide. google.com A key feature of this synthesis is the use of water as the reaction medium. google.com The volume of water is determined by the quantity of N-acetyl-L-glutamine used in the reaction. google.com The reaction can also be performed in a mixture of water and a water-miscible organic solvent, such as acetone or lower alkanols like methanol, ethanol, and propanol. google.com

The process involves combining an aqueous solution of N-acetyl-L-glutamine with an aluminum alkoxide, which can be added as a solid or in an alcoholic solution. google.com The reaction temperature can range from room temperature up to approximately 100°C. google.com Following the reaction, the aluminum salt of N-acetyl-L-glutamine is isolated from the aqueous solution. google.com This can be accomplished by concentrating the reaction mixture and either drying the resulting solution into a mass or precipitating the salt by adding a solvent in which it is insoluble, such as alcohol or acetone. google.com

Table 1: Synthesis Parameters for this compound

| Parameter | Description | Source |

|---|---|---|

| Precursor | N-acetyl-L-glutamine | google.com |

| Reagent | Aluminum alkoxide | google.com |

| Reaction Medium | Water or a mixture of water and a water-miscible organic solvent | google.com |

| Temperature | Room temperature to ~100°C | google.com |

| Isolation Method | Crystallization from the aqueous solution via concentration and drying or precipitation with a non-solvent (e.g., alcohol, acetone). | google.com |

The synthesis of the N-acetyl-L-glutamine precursor itself involves the acetylation of L-glutamine. google.com This is typically carried out in an aqueous solution using acetic anhydride as the acetylating agent. google.comresearchgate.net Reaction conditions are carefully controlled to ensure high yield and purity. google.com

Table 2: Synthesis Conditions for N-acetyl-L-glutamine Precursor

| Parameter | Value/Range | Source |

|---|---|---|

| Starting Material | L-glutamine | google.com |

| Solvent | Deionized water | google.com |

| Reagents | Acetic anhydride, Sodium hydroxide | google.com |

| Reaction pH | 7–12 | google.com |

| Temperature | 5–80°C | google.com |

| Reaction Time | 1–3 hours | google.com |

| Precipitation pH | 0.5–3.0 (using Hydrochloric acid) | google.com |

| Crystallization Temp. | 0–10°C | google.com |

Derivatization and Analogue Synthesis for Mechanistic Probes

Derivatization of N-acetyl-L-glutamine and the synthesis of its analogues serve as crucial tools for probing its chemical stability and creating related compounds with modified properties.

While N-acetyl-L-glutamine offers greater chemical stability than its parent amino acid, L-glutamine, it can decompose under harsh conditions. nih.govfrontiersin.org Studying these decomposition pathways provides insight into its stability. In one such study, an aqueous solution of N-acetyl-L-glutamine was subjected to a low pH (<3) and high temperature (100°C) for three hours. nih.gov This process can be viewed as a form of chemical derivatization that probes the molecule's structural vulnerabilities. The resulting decomposition products were identified using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. nih.gov

The investigation revealed several degradation products, indicating specific points of cleavage and intramolecular rearrangement. nih.gov These findings are critical for understanding the compound's stability profile. nih.gov

Table 3: Identified Decomposition Products of N-acetyl-L-glutamine under Harsh Conditions (pH <3, 100°C)

| Compound | Source |

|---|---|

| Glutamine | nih.gov |

| Glutamic acid | nih.gov |

| Pyroglutamic acid | nih.gov |

| N-acetylglutamic acid | nih.gov |

In addition to degradation studies, the synthesis of analogues is another strategy to understand structure-function relationships. For example, N-acetyl-L-glutamate, an analogue of N-acetyl-L-glutamine, has been used as a buffer component in cell-free protein synthesis. anu.edu.au The synthesis of dipeptide analogues, such as L-alanyl-L-glutamine, has also been explored to create molecules with different physicochemical properties, such as enhanced stability. researchgate.net These synthetic efforts help to elucidate the roles of different functional groups within the parent molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Aluminum N-acetyl-L-glutamine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. Since Aluminum is a non-magnetic nucleus, the NMR spectra are primarily determined by the N-acetyl-L-glutamine ligand.

Proton (¹H) NMR spectroscopy provides detailed information on the number and electronic environment of hydrogen atoms within the N-acetyl-L-glutamine molecule. The chemical shift (δ) of each proton signal is indicative of its local chemical environment, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, and the integration value corresponds to the number of protons generating the signal. One-dimensional ¹H NMR has been employed to identify N-acetyl-L-glutamine and its related compounds, such as decomposition products. nih.govacs.org

A representative ¹H NMR dataset for the N-acetyl-L-glutamine ligand in a suitable solvent like D₂O would exhibit characteristic signals for the acetyl methyl protons, as well as the α-CH, β-CH₂, and γ-CH₂ protons of the glutamine backbone.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for the N-acetyl-L-glutamine Ligand Note: Data is based on the structurally similar compound N-acetyl-L-glutamic acid as specific data for the aluminum salt is not available.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.0 | Singlet |

| β-CH₂ | ~2.1 | Multiplet |

| γ-CH₂ | ~2.4 | Triplet |

| α-CH | ~4.3 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-acetyl-L-glutamine produces a distinct signal in the spectrum, allowing for the confirmation of all carbon environments, from the acetyl methyl group to the carbonyl carbons of the amide and carboxylate functions. Proton-decoupled ¹³C NMR is a standard technique used in the structural identification of N-acetyl-L-glutamine. nih.govacs.org

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for the N-acetyl-L-glutamine Ligand Note: Data is based on the structurally similar compound N-acetyl-L-glutamic acid as specific data for the aluminum salt is not available. chemicalbook.com

| Carbon Assignment | Chemical Shift (ppm) |

| Acetyl CH₃ | ~22.5 |

| β-C | ~28.0 |

| γ-C | ~31.0 |

| α-C | ~54.0 |

| Acetyl C=O | ~174.0 |

| Amide C=O | ~178.0 |

| Carboxylate C=O | ~179.0 |

Beyond simple structural confirmation, advanced two-dimensional (2D) NMR techniques are employed to investigate the three-dimensional conformation and intermolecular interactions of N-acetyl-L-glutamine. nih.gov Techniques such as Total Correlation Spectroscopy (TOCSY) and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establish correlations between protons and carbons, confirming the spin systems within the molecule.

Computational studies on derivatives like N-acetyl-L-glutamine-N-methylamide have explored the full conformational space, analyzing the interplay of side-chain and backbone interactions. acs.orgconicet.gov.ar These theoretical models can be validated and refined using experimental data from Nuclear Overhauser Effect (NOE) spectroscopy, which measures through-space interactions between protons that are close in proximity, providing crucial insights into the molecule's preferred three-dimensional structure in solution. Such studies are vital for understanding how this compound might interact with biological systems.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental formula of this compound. By measuring the mass of the ion with very high precision (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of the protonated N-acetyl-L-glutamine ligand ([C₇H₁₂N₂O₄ + H]⁺) is approximately 189.1 Da. acs.org For the aluminum complex, the computed monoisotopic mass is 215.0612453 Da, corresponding to the molecular formula C₇H₁₁AlN₂O₄. nih.gov Experimental HRMS data that matches this theoretical value provides strong evidence for the compound's identity and purity.

Tandem Mass Spectrometry (MS/MS) is used to further elucidate the structure of this compound. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

Studies on N-acetylated and glutamine-containing molecules show characteristic fragmentation patterns. acs.orgnist.govresearchgate.net For the N-acetyl-L-glutamine ligand, common fragmentation pathways observed under electrospray ionization (ESI) conditions include:

Loss of water (H₂O): A neutral loss of 18 Da is a common fragmentation pathway for glutamine-containing compounds. nist.gov

Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the side-chain amide is also characteristic.

Cleavage of the amide bond: Fragmentation can occur at the amide linkages, leading to the formation of specific b and y-type ions, which helps to confirm the amino acid sequence in peptides and the integrity of the acetylated N-terminus.

X-ray Diffraction (XRD) Studies

Single-crystal X-ray diffraction is the primary technique for unambiguously determining the molecular structure of a compound. The process involves exposing a high-quality single crystal to a monochromatic X-ray beam and measuring the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are directly related to the arrangement of atoms within the crystal lattice according to Bragg's Law. tamu.edu

From the diffraction pattern, the unit cell dimensions and the crystal system can be determined. The crystal system describes the shape of the unit cell, with seven possibilities existing (e.g., cubic, monoclinic, triclinic). nih.gov The symmetry of the diffraction pattern further allows for the determination of the space group, which describes the symmetry operations that relate the molecules within the unit cell. nih.gov There are 230 possible space groups that define how identical objects can be arranged in a three-dimensional lattice. tugraz.at For example, related aluminum-containing compounds like alums have been found to crystallize in the cubic space group Pa3. arizona.edu

The amide linkage in the N-acetyl group of this compound is fundamental to its structure. While peptide bonds are generally assumed to be rigid and planar due to resonance between the carbonyl group and the nitrogen lone pair, high-resolution X-ray diffraction studies can reveal significant deviations from planarity. researchgate.netreddit.com In some cases, the peptide torsion angle (omega, ω) can deviate substantially from the ideal 180° for a trans configuration. researchgate.net

Such non-planarity is often correlated with a "pyramidal" geometry of the peptide-nitrogen bonds. researchgate.net Instead of the expected trigonal planar sp2 hybridization, the nitrogen atom adopts a geometry that is intermediate between trigonal planar and tetrahedral, a phenomenon known as nitrogen pyramidalization. researchgate.net This structural feature can be precisely characterized by crystallographic analysis, which determines the exact positions of the atoms and the bonding angles within the molecule. The degree of pyramidalization at the nitrogen atom is an intrinsic feature that can influence the chemical and physical properties of the amide group. researchgate.net

Crystallographic data provides fundamental insights into the physicochemical stability of a compound. The precise three-dimensional structure determined by X-ray diffraction reveals key information such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and van der Waals forces. tugraz.at The strength and nature of these interactions within the crystal lattice are directly responsible for the compound's stability, including its melting point and dissolution characteristics.

For N-acetyl-L-glutamine, studies have shown that its stability is significantly higher than that of L-glutamine, particularly in aqueous solutions. researchgate.net N-acetyl-L-glutamine is stable for extended periods at pH values above 4.0. researchgate.net Crystallographic analysis can provide a structural basis for this enhanced stability. A well-ordered crystal lattice with strong and extensive hydrogen bonding networks would contribute to higher thermal stability and lower reactivity in the solid state. By quantifying the intermolecular forces and packing efficiency, crystallographic data can be used to understand and predict the stability of different crystalline forms of this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to probe the vibrational modes of molecules. These methods provide valuable information about the functional groups present in a compound and its molecular structure.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. nih.govnsf.govsemanticscholar.org When a sample is exposed to infrared radiation, molecules absorb energy at specific frequencies that correspond to their natural vibrational frequencies. An FT-IR spectrum is a plot of this absorption versus frequency, where absorption peaks are characteristic of specific chemical bonds and functional groups. semanticscholar.org

For this compound, FT-IR spectroscopy can confirm the presence of its key functional groups. Based on data from structurally similar molecules, characteristic absorption bands can be assigned. researchgate.net For example, the amide group exhibits distinct peaks for C=O stretching (Amide I) and N-H bending/C-N stretching (Amide III). The carboxylate group (COO-) also has characteristic stretching vibrations.

The table below outlines the expected FT-IR absorption bands for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amide | C=O Stretch (Amide I) | ~1630 | researchgate.net |

| Amide | C-N Stretch / N-H Bend (Amide III) | ~1236 | researchgate.net |

| Carboxylate | COO⁻ Symmetric Stretch | ~1423 | researchgate.net |

| N-H | N-H Stretch | 3200 - 3400 | General |

| C-H | C-H Stretch | 2850 - 3000 | General |

Raman Spectroscopy for Molecular Vibrations and Adsorption Studies

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. This method is instrumental in elucidating the structural characteristics and conformational behavior of molecules, such as this compound. By analyzing the inelastic scattering of monochromatic light, a Raman spectrum is generated, which serves as a unique molecular fingerprint. Each peak in the spectrum corresponds to a specific vibrational mode within the molecule, including stretching, bending, and torsional motions of chemical bonds.

The study of L-glutamine, the parent amino acid of this compound, adsorbed on aluminum surfaces provides significant insights into the molecular interactions at play. These studies are foundational for understanding the vibrational characteristics of its N-acetylated aluminum salt derivative.

Molecular Vibrations of Glutamine on Aluminum Surfaces

Detailed micro-Raman spectroscopy studies have been conducted on L-glutamine adsorbed on aluminum foils, covering a wide frequency range from 80 to 3500 cm⁻¹. The analysis of the Raman spectra, supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of the observed vibrational bands. semanticscholar.orgresearchgate.net

The vibrational spectrum can be categorized into three main regions:

Low-wavenumber range (below 400 cm⁻¹): This region is typically associated with lattice vibrations and complex torsional and bending modes of the molecular skeleton. For L-glutamine on aluminum, bands in this area are assigned to molecular associated vibrations within the solid state, COO⁻ torsion, and skeletal vibrations of a bending and torsion nature. semanticscholar.org

Medium-wavenumber "fingerprint" range (400–1800 cm⁻¹): This region contains a wealth of structural information, with bands arising from the deformation vibrations of NH₂, COO⁻, and CH₂ groups, as well as valence vibrations of C-C and C-N bonds. semanticscholar.orgresearchgate.net The NH₂ torsion vibration, for instance, gives rise to a distinct band around 544 cm⁻¹. semanticscholar.org

High-wavenumber range (over 2700 cm⁻¹): This region is dominated by the stretching vibrations of C-H, N-H, and O-H bonds.

The acetylation of the amino group in N-acetyl-L-glutamine would primarily influence the vibrational modes associated with the N-H bonds, introducing characteristic amide bands (e.g., Amide I, II, and III) into the spectrum, which are crucial for studying peptide and protein conformations. mdpi.com

The table below summarizes key Raman bands observed for L-glutamine adsorbed on aluminum films and their corresponding vibrational assignments. semanticscholar.org

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| 125, 135 | Molecular associated vibrations in the solid state |

| 185 | COO⁻ torsion vibration |

| 212, 240, 293, 343 | Skeletal vibrations (torsion and bending) |

| 544 | NH₂ torsion vibration |

| 600 - 670 | Complex full-molecule bending modes |

| 1000 - 1100 | Valence vibrations of C-C and C-N bonds |

| ~1200 | Vibrations involving CH₂ groups |

| ~1414 | Symmetric stretching of the COO⁻ group |

| ~1593 | Asymmetric bending of the NH₃⁺ group |

| ~1668 | Amide I (C=O stretching) |

| 2934, 2960 | Symmetric and asymmetric stretching of CH₂ groups |

| 3056 | Symmetric bending overtone of the NH₃⁺ group |

Note: Data is based on studies of L-glutamine and its derivatives. The presence of the acetyl group and the aluminum salt formation in this compound will cause shifts and the appearance of new bands. semanticscholar.orgresearchgate.net

Adsorption Studies on Aluminum

The interaction between the amino acid and the aluminum surface can be investigated by analyzing changes in the Raman spectra. Polarized Raman spectroscopy studies of L-glutamine on aluminum foils indicate a degree of ordering in the polycrystalline structure of the adsorbed molecules. semanticscholar.orgresearchgate.net The orientation of the molecule on the surface influences the intensity of certain vibrational modes.

Significant variations in the ratios between polarized bands are primarily observed for the deformation vibrations of the amino (NH₂) and carboxylate (COO⁻) groups, as well as the methylene (CH₂) groups. researchgate.net This suggests that these functional groups are directly involved in the adsorption process and the interaction with the aluminum surface. The binding to the aluminum likely occurs through the carboxylate and the side-chain amide groups, which are known to form bonds with metal ions and surfaces. This interaction is critical in the structure of this compound, where the aluminum ion is coordinated to the N-acetyl-L-glutamine molecule.

Investigations of Complexation Chemistry and Molecular Interactions

Ligand Binding Studies

Ligand binding studies are crucial for understanding how the organic molecule, N-acetyl-L-glutamine, interacts with the central aluminum metal ion to form a stable complex.

N-acetyl-L-glutamine is an acetylated derivative of the amino acid L-glutamine. wikipedia.org As a ligand, it possesses multiple potential donor atoms capable of coordinating with a metal ion. Amino acids typically act as bidentate ligands, coordinating to metal ions through the nitrogen of the amino group and an oxygen of the carboxylate group to form a stable five-membered chelate ring. wikipedia.org However, in N-acetyl-L-glutamine, the amino group is acetylated, forming an amide linkage. This modification influences its coordination behavior. The primary functional groups available for coordination are the carboxylate group (-COO⁻), the carbonyl oxygen of the acetyl group (C=O), and the carbonyl oxygen of the side-chain amide group. These groups contain oxygen atoms with lone pairs of electrons that can be donated to form coordinate bonds with the electron-deficient aluminum ion.

In the complexation with aluminum, the specific atoms on the N-acetyl-L-glutamine molecule that bond to the metal ion are known as coordination sites. For amino acid-based ligands, the carboxylate and amino groups are common coordination sites. wikipedia.org Given the structure of N-acetyl-L-glutamine, the primary coordination is expected to involve the oxygen atoms. The carboxylate group is a principal binding site for aluminum. nih.govrsc.orgrsc.org The aluminum ion (Al³⁺) can interact with both oxygen atoms of the carboxylate group. Additionally, the carbonyl oxygen atoms from both the N-acetyl group and the side-chain amide present potential secondary coordination sites, contributing to the stability of the resulting chelate structure. nih.gov

Binding stoichiometry refers to the molar ratio of the ligand (N-acetyl-L-glutamine) to the metal ion (aluminum) in the complex. Research indicates that the reaction between N-acetyl-L-glutamine and an aluminum source, such as an aluminum alkoxide, can yield complexes with varying stoichiometries. google.com By adjusting the molar ratio of the reactants during synthesis, it is possible to prepare aluminum salts of N-acetyl-L-glutamine where the molar ratio of the ligand to aluminum ranges from 1:1 to 3:1. google.com

| Component | Ratio 1 | Ratio 2 | Ratio 3 |

|---|---|---|---|

| N-acetyl-L-glutamine (moles) | 1 | 2 | 3 |

| Aluminum (moles) | 1 | 1 | 1 |

Nature of Metal-Ligand Bonding

The stability and properties of the this compound complex are determined by the nature of the chemical bonds between the aluminum ion and the ligand.

A significant component of the bonding between aluminum and amino acid-based ligands is electrostatic in nature. nih.govmdpi.com The aluminum ion exists as a positively charged cation (Al³⁺), while the deprotonated carboxylate group of N-acetyl-L-glutamine carries a negative charge (-COO⁻). The strong electrostatic attraction between these opposite charges is a primary driving force for complex formation and contributes significantly to the stability of the bond. nih.gov These electrostatic forces are fundamental in the interaction of charged amino acid side chains with metal ions. mdpi.com

The carboxylic acid group plays a central role in the binding of ligands to aluminum. nih.govrsc.org Upon deprotonation to form a carboxylate anion, it becomes an effective binding site for the positively charged aluminum ion. nih.gov The two oxygen atoms of the carboxylate can coordinate to the metal, forming a stable chelate ring structure.

The carbonyl groups (C=O) present in the N-acetyl moiety and the side-chain amide also contribute to the coordination. The carbon-oxygen double bond in a carbonyl group is polar, with the oxygen atom carrying a partial negative charge and the carbon atom a partial positive charge. purdue.edu The electron-rich oxygen atom can act as a Lewis base, donating a pair of electrons to the Lewis acidic aluminum ion, thus forming a coordinate bond and further stabilizing the complex. purdue.edu

Influence of Environmental Factors on Complex Formation

The formation, stability, and structure of metal-ligand complexes are profoundly influenced by environmental conditions such as pH and the nature of the solvent. These factors dictate the speciation of the metal ion and the protonation state of the ligand, which are critical for the chelation process.

The pH of an aqueous solution is a critical determinant in the formation of the this compound complex. The pH affects both the aluminum ion and the N-acetyl-L-glutamine ligand. In aqueous solutions, aluminum(III) undergoes hydrolysis, and its speciation is highly pH-dependent. At low pH values, the predominant species is the hydrated ion [Al(H₂O)₆]³⁺. As the pH increases, this ion undergoes deprotonation to form various mononuclear and polynuclear hydroxy complexes, such as Al(OH)²⁺, Al(OH)₃, and the aluminate anion Al(OH)₄⁻. The protective oxide film that forms on aluminum is generally stable in a pH range of approximately 4.0 to 8.5 but dissolves in more strongly acidic or alkaline conditions. researchgate.netresearchgate.net

The chelation of aluminum by N-acetyl-L-glutamine involves the carboxylate group of the ligand. The availability of this group for binding is also pH-dependent. The N-acetyl-L-glutamine molecule must be in its deprotonated (carboxylate) form to effectively chelate the positively charged aluminum species.

The interaction between aluminum species and DNA has been shown to be highly dependent on pH, with different types of complexes forming under acidic versus neutral conditions. nih.gov For instance, at acidic pH, Al³⁺ is the reactive species, while at neutral pH, it is likely a hydrolyzed form like Al(OH)₂⁺ that interacts with macromolecules. nih.gov Similarly, the formation and stability of the this compound complex will be governed by the interplay between the dominant aluminum species and the protonation state of the ligand at a given pH. The optimal pH for complex formation would be one where a soluble, reactive aluminum species coexists with the deprotonated, chelating form of N-acetyl-L-glutamine.

| pH Range | Predominant Aluminum Species | Expected Interaction with N-acetyl-L-glutamine |

|---|---|---|

| < 4.0 | Al³⁺ (hydrated) | Strong potential for chelation with deprotonated carboxylate group. |

| 4.5 - 6.0 | Al(OH)²⁺, polynuclear species | Complex formation continues; potential for bridging between ligands by polymeric aluminum species. |

| 6.0 - 8.0 | Al(OH)₃ (precipitate), Al(OH)₄⁻ | Reduced availability of soluble aluminum for complexation due to precipitation of aluminum hydroxide (B78521). |

| > 8.5 | Al(OH)₄⁻ (aluminate) | Soluble aluminate may form complexes, but the nature of interaction changes. |

The choice of solvent can significantly impact the stability and structure of the this compound complex. N-acetyl-L-glutamine is noted as a solid with high solubility in water but limited solubility in many other solvents. google.com The aluminum salt of N-acetyl-L-glutamine is also characterized as being highly soluble in water. google.com

In aqueous solutions, N-acetyl-L-glutamine itself demonstrates high chemical stability, particularly at a pH above 4.0, which is an advantage over the less stable L-glutamine. researchgate.net The stability of the aluminum complex in a given solvent will depend on several factors, including the solvent's polarity, dielectric constant, and its ability to solvate the ions.

Molecular Interactions with Biological Macromolecules (In Vitro Models)

The biological activity of this compound is underpinned by its interactions with essential macromolecules such as proteins, nucleic acids, and cellular membranes. In vitro models provide a means to investigate these fundamental interactions.

Aluminum ions and their complexes are known to interact with a variety of proteins and enzymes, often through electrostatic interactions or by binding to metal-coordination sites. murdoch.edu.aunih.govnih.gov Studies on aluminum adjuvants show that electrostatic forces are a major driver for the adsorption of proteins onto aluminum salt surfaces. nih.govresearchgate.net

In vitro studies have demonstrated that aluminum can have varied effects on enzyme activity. For example, aluminum has been shown to activate α-ketoglutarate dehydrogenase and succinate (B1194679) dehydrogenase, while inhibiting the activity of aconitase and glutamate (B1630785) dehydrogenase in rat brain homogenates. nih.gov Other research indicated that aluminum chloride and aluminum citrate (B86180) had minimal effects on several metal-dependent enzymes, including enolase and pyruvate (B1213749) kinase, suggesting that aluminum may not always exert its effects by interacting with enzymatic catalytic metal binding sites. murdoch.edu.aunih.govmurdoch.edu.au The interaction of aluminum with the N-acetyl-L-glutamine ligand could modulate these effects, potentially altering the bioavailability of aluminum or directing its interaction toward specific glutamine-binding proteins or transporters.

| Enzyme | Observed Effect of Aluminum | Reference |

|---|---|---|

| α-ketoglutarate dehydrogenase | Activation | nih.gov |

| Succinate dehydrogenase | Activation | nih.gov |

| Aconitase | Inhibition | nih.gov |

| Glutamate dehydrogenase | Inhibition | nih.gov |

| Enolase, Pyruvate Kinase, H+-ATPase | Minimal Effect (from AlCl₃ or Al-citrate) | murdoch.edu.aunih.govmurdoch.edu.au |

| Phospholipase A₂ | Stimulatory at low AlCl₃ concentrations, inhibitory at higher concentrations | murdoch.edu.aunih.gov |

Aluminum species have been shown to interact directly with nucleic acids. The nature of this interaction is highly dependent on environmental factors, particularly pH, which controls the specific form of aluminum present in solution. nih.gov Experimental studies using thermal denaturation, circular dichroism, and fluorescent dye binding have identified distinct types of aluminum-DNA complexes. nih.gov

At neutral pH, the interaction is thought to involve Al(OH)₂⁺ and results in the formation of a complex that stabilizes a portion of the DNA double helix. nih.gov In contrast, at acidic pH, the more highly charged Al³⁺ ion predominates, leading to a complex that destabilizes a fraction of the DNA molecule and can produce intrastrand cross-links. nih.gov A third type of complex with intermediate properties can form at various pH levels and is characterized by a noncooperative melting profile. nih.gov The primary binding sites for aluminum on DNA are the phosphate (B84403) diester groups of the sugar-phosphate backbone. nih.gov

The N-acetyl-L-glutamine ligand could influence these interactions. On one hand, by chelating the aluminum ion, it might sterically hinder or prevent the direct binding of aluminum to the DNA backbone. On the other hand, the glutamine component itself is linked to DNA integrity, as glutamine deficiency has been shown to inhibit DNA repair enzymes and induce DNA damage. nih.gov Therefore, the complex could have a dual role, with the aluminum moiety interacting with the DNA backbone and the ligand potentially modulating cellular responses related to DNA repair and metabolism.

| Condition (pH) | Reacting Aluminum Species | Resulting DNA-Aluminum Complex | Observed Effect on DNA | Reference |

|---|---|---|---|---|

| Neutral | Al(OH)₂⁺ | Complex I | Stabilizes a portion of the DNA double helix. | nih.gov |

| Acidic (< 6.0) | Al³⁺ | Complex II | Destabilizes a fraction of the DNA and produces intrastrand cross-links. | nih.gov |

| Intermediate | Al³⁺ / Al(OH)₂⁺ | Complex III | Noncooperative melting and cross-linking at low pH. | nih.gov |

The cellular membrane is a primary target for interaction with aluminum. Studies using model phospholipid bilayers and liposomes have shown that aluminum has a high affinity for membrane phospholipids (B1166683), particularly acidic phospholipids containing phosphate groups. acs.orgresearchgate.netepa.gov The interaction is strong and lipid-dependent, with phosphatidylinositol-4,5-bisphosphate identified as having a particularly high affinity for aluminum. murdoch.edu.aunih.govmurdoch.edu.au

This binding can lead to significant changes in the physical properties of the membrane. Aluminum can induce the formation of clusters of negatively charged phospholipids, reduce the mobility of the lipid acyl chains, and decrease the hydration of the phospholipid headgroups. researchgate.netepa.gov These alterations can result in an increase in membrane permeability. researchgate.netepa.gov Furthermore, aluminum adjuvants have been observed to bind with substantial force to the plasma membrane lipids of dendritic cells, triggering subsequent immune responses by altering the membrane's lipid structure. researchgate.netnih.gov It is suggested that a primary mode of aluminum's biological activity may be through these interactions with specific membrane lipids rather than with enzyme catalytic sites. murdoch.edu.aunih.govmurdoch.edu.au The N-acetyl-L-glutamine component of the complex, as a polar amino acid derivative, would likely affect the compound's partitioning at the membrane interface and could potentially interact with membrane-bound glutamine transporters.

| Membrane Component/Model | Observed Effect of Aluminum | Reference |

|---|---|---|

| Phosphatidylinositol-4,5-bisphosphate | High-affinity binding (1:1 Al:lipid stoichiometry). | murdoch.edu.aunih.govmurdoch.edu.au |

| Negatively charged liposomes | Promotes aggregation and fusion of vesicles. | researchgate.netepa.gov |

| Phospholipid bilayers | Formation of phospholipid clusters, reduced acyl chain mobility, increased permeability. | researchgate.netepa.gov |

| Dendritic cell plasma membrane | Binds with substantial force to membrane lipids, altering lipid structure. | researchgate.netnih.gov |

In Vitro Studies on Cellular and Biochemical Mechanisms

Impact on Cellular Metabolism

Role as a Glutamine Precursor and its Hydrolysis in Cellular Systems

N-acetyl-L-glutamine (NAQ) is recognized primarily as a stable precursor to the amino acid L-glutamine. researchgate.netresearchgate.net In aqueous solutions where glutamine is unstable, NAQ provides a more stable form that can be used in cell culture and other in vitro systems. researchgate.net For NAQ to be utilized by cells, it must first be hydrolyzed to release free glutamine. This critical first step is catalyzed by the enzyme acylase I (aminoacylase). dss.go.th

In vitro studies have demonstrated that acylase I quantitatively hydrolyzes NAQ to L-glutamine and acetate. dss.go.th The efficiency of this enzymatic reaction has been characterized by determining its kinetic parameters. A comparative study of the hydrolysis of NAQ and N-acetyl-L-methionine (NAM), another N-acetylated amino acid, by acylase I revealed insights into the enzyme's substrate preference and catalytic activity. dss.go.th While the enzyme shows a higher affinity for NAM (indicated by a lower Kₘ value), its catalytic efficiency (Vₘₐₓ) for both substrates is comparable, confirming that NAQ is an effective substrate for acylase I and a viable source of glutamine in biological systems. dss.go.th Once hydrolyzed, the released glutamine is transported into cells and becomes available for various metabolic processes. researchgate.net

Table 1: Enzyme Kinetic Parameters for Acylase I Hydrolysis

Comparison of N-acetyl-L-glutamine (NAQ) and N-acetyl-L-methionine (NAM) hydrolysis by Acylase I in vitro. dss.go.th

| Substrate | Kₘ (mM) | Vₘₐₓ (nmole product/min/mg enzyme) |

|---|---|---|

| N-acetyl-L-glutamine (NAQ) | 11.4 | 5.54 |

| N-acetyl-L-methionine (NAM) | 1.36 | 7.48 |

Influence on Amino Acid Metabolism Pathways (e.g., glutamate (B1630785), GABA, glutamine synthetase)

Once N-acetyl-L-glutamine is hydrolyzed, the resulting glutamine serves as a central molecule in amino acid metabolism. It is a direct precursor for the synthesis of glutamate, a key excitatory neurotransmitter. biosynth.comnih.gov The conversion of glutamine to glutamate is catalyzed by the enzyme glutaminase (B10826351). nih.gov Glutamate itself is a precursor for the synthesis of other non-essential amino acids and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). healthline.comwikipedia.org The balance between glutamate and glutamine is crucial for cellular function and is maintained by the glutamate-glutamine cycle. nih.gov

The "aluminum" component of the compound is particularly relevant to this pathway. In vitro studies using cultured astrocytes have shown that exposure to aluminum chloride specifically increases the activity of glutamine synthetase. nih.gov This enzyme catalyzes the conversion of glutamate and ammonia (B1221849) into glutamine. nih.govembopress.org The aluminum-induced increase in glutamine synthetase activity leads to a higher rate of glutamate uptake from the culture medium and a subsequent accumulation of glutamine within the cells. nih.gov This suggests that aluminum can modulate the glutamate-glutamine cycle, potentially impacting the availability of glutamate for other processes, such as GABA synthesis. nih.gov

Effects on Central Carbon Metabolism (e.g., TCA cycle, pyruvate (B1213749) metabolism)

Glutamine plays a significant role in central carbon metabolism, particularly as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle, which is central to cellular energy production. nih.govmdpi.comnbinno.com After its conversion to glutamate, glutamate is then deaminated to form α-ketoglutarate, a key intermediate of the TCA cycle. embopress.orgnih.gov This process, known as glutaminolysis, replenishes TCA cycle intermediates that may be depleted for biosynthetic purposes, such as the synthesis of nucleotides and other amino acids. nih.govembopress.orgmdpi.com

The role of glutamine in the TCA cycle is especially critical in cells where glucose-derived pyruvate entry into the mitochondria is impaired. nih.govnih.gov In vitro studies have demonstrated that inhibiting the mitochondrial pyruvate carrier (MPC) leads to an activation of glutamate dehydrogenase (GDH), the enzyme that converts glutamate to α-ketoglutarate. nih.gov This rerouting of glutamine metabolism allows cells to generate both oxaloacetate and acetyl-CoA, thereby sustaining the TCA cycle and cell survival even when pyruvate metabolism is compromised. nih.govnih.gov Therefore, by providing a steady supply of glutamine, Aluminum N-acetyl-L-glutamine can support the integrity and function of the TCA cycle, a fundamental component of cellular energy metabolism. nih.gov

Cellular Responses

Modulation of Cell Proliferation in Various Cell Lines

As a key nutrient, glutamine is avidly consumed by rapidly dividing cells to support their growth and proliferation. jpccr.eunih.gov By acting as a stable source of glutamine, this compound can influence cell proliferation in vitro. The metabolic products of glutamine provide the necessary carbon and nitrogen for the synthesis of proteins, lipids, and nucleic acids, which are essential for cell division. nih.gov

Numerous in vitro studies have highlighted the dependence of various cancer cell lines on glutamine for proliferation. For instance, research on ovarian cancer cell lines (HEY, SKOV3, and IGROV-1) demonstrated that the addition of glutamine to the culture medium increased cell proliferation in a dose-dependent manner. nih.gov Conversely, the depletion of glutamine from the medium blocks proliferation and cytokine production in T lymphocytes, indicating its essential role in immune cell function as well. nih.govresearchgate.net The reliance of proliferating cells on glutamine underscores its importance as a metabolic fuel, a role that can be fulfilled by precursors like N-acetyl-L-glutamine. nih.gov

Table 2: Summary of Glutamine's Effect on Cell Proliferation in Ovarian Cancer Cell Lines

HEY, SKOV3, and IGROV-1 cells were cultured in glutamine-free media supplemented with varying concentrations of glutamine for 48 hours. nih.gov

| Cell Line | Effect of Glutamine Addition |

|---|---|

| HEY | Dose-dependent increase in cell proliferation |

| SKOV3 | Dose-dependent increase in cell proliferation |

| IGROV-1 | Dose-dependent increase in cell proliferation |

Activation of Intracellular Signaling Pathways (e.g., mTOR pathway, MAPK/ERK signaling)

Glutamine is not only a metabolite but also a signaling molecule that can activate key intracellular pathways regulating cell growth, proliferation, and survival. Two of the most important pathways influenced by glutamine are the mTOR (mammalian target of rapamycin) pathway and the MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathway.

The mTOR pathway, particularly the mTORC1 complex, is a central regulator of cell growth that senses amino acid availability. youtube.com In vitro studies have shown that glutamine promotes the activation of mTORC1. nih.govnih.gov This activation stimulates glutamine metabolism and promotes cell proliferation. nih.gov For example, in ovarian cancer cells, glutamine was found to increase the activity of glutaminase (GLS) and glutamate dehydrogenase (GDH) by modulating the mTOR/S6 pathway. nih.gov Disrupting glutamine uptake has been shown to prevent mTORC1 activation and induce apoptosis in certain cancer cells. mdpi.com

Glutamine also activates the MAPK/ERK signaling cascade. unc.edu In intestinal epithelial cells, glutamine signaling requires an intact ERK pathway. unc.edu Similarly, in T lymphocytes, the induction of glutamine uptake and metabolism is dependent on ERK function, linking T-cell receptor signaling to metabolic reprogramming. nih.govresearchgate.net In some contexts, glutamine can promote ERK phosphorylation, which in turn upregulates the expression of amino acid transporters, creating a positive feedback loop. researchgate.net

Investigations of Oxidative Stress Response in Cell Models related to Aluminum

In vitro studies investigating the cellular response to aluminum exposure frequently focus on the induction of oxidative stress. Aluminum compounds have been shown to act as pro-oxidants, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. This disruption can cause damage to lipids, proteins, and DNA.

Conversely, the glutamine component of this compound is a key player in the cellular antioxidant defense system. Glutamine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant. GSH directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase. Therefore, the N-acetyl-L-glutamine moiety is investigated for its potential to counteract aluminum-induced oxidative stress by supporting GSH synthesis and mitigating cellular damage.

Research in various cell models demonstrates the protective effects of glutamine against oxidative insults. For instance, studies have shown that glutamine supplementation can restore levels of key antioxidant enzymes and reduce markers of lipid peroxidation in cells challenged with pro-oxidant agents. While direct studies on this compound are limited, the established role of its components provides a strong basis for its investigation in modulating oxidative stress. Glutamine metabolism is central to maintaining redox homeostasis, particularly under conditions of increased oxidative challenge as might be induced by aluminum.

| Cell Model | Oxidative Stressor | Key Finding Related to Glutamine | Reference Marker |

|---|---|---|---|

| HepG2 Cells | Glutamine Deprivation | Deprivation increased mitochondrial ROS and decreased GSH levels, leading to cell death. biorxiv.org | ROS, GSH |

| Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Glutamine Deprivation | Glutamine deprivation resulted in significantly elevated superoxide (B77818) levels. nih.gov | Superoxide |

| AML-12 Cells (Mouse Hepatocytes) | H₂O₂ | Alanyl-glutamine pretreatment markedly decreased ROS and malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and glutathione peroxidase (GPX) activities. nih.gov | ROS, MDA, SOD, GPX |

Study of Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is essential for protein folding and calcium homeostasis. Disruption of these functions leads to ER stress and activates a signaling network known as the Unfolded Protein Response (UPR). Studies have indicated that aluminum exposure can be a potent inducer of ER stress, leading to the accumulation of misfolded proteins and subsequent cellular dysfunction or apoptosis. mdpi.com The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6. mdpi.com

Glutamine has been shown to play a protective role in mitigating ER stress. In various in vitro models, glutamine supplementation attenuates the activation of key ER stress markers. For example, in intestinal epithelial cells (IPEC-J2) treated with the ER stress inducer tunicamycin, L-glutamine was found to maintain high levels of the chaperone protein GRP78, alleviate apoptosis mediated by the transcription factor CHOP, and activate the pro-survival IRE1α-XBP1 axis of the UPR. nih.gov Similarly, in a model of severe acute liver failure, glutamine administration decreased the expression of ER stress proteins GRP78, ATF6, and CHOP. researchgate.net These findings suggest that the N-acetyl-L-glutamine component could modulate aluminum-induced ER stress by supporting ER homeostasis and promoting cell survival pathways.

| Cell Model | ER Stress Inducer | Effect of Glutamine Treatment | Key Markers Modulated |

|---|---|---|---|

| IPEC-J2 (Intestinal Epithelial Cells) | Tunicamycin | Maintained high GRP78 levels, alleviated CHOP-mediated apoptosis, and activated the IRE1α-XBP1 axis. nih.gov | GRP78, CHOP, IRE1α, XBP1 |

| Caco-2 Cells | Brefeldin A, Tunicamycin | Partly prevented the enhancement in PERK, ATF6, phosphorylated IRE1, BiP (GRP78), and cleaved caspase-3 expression. nih.gov | PERK, ATF6, IRE1, BiP, Caspase-3 |

| Rats with TAA-induced Liver Failure | Thioacetamide (TAA) | Decreased the expression of GRP78, ATF6, and CHOP. researchgate.net | GRP78, ATF6, CHOP |

Mechanistic Studies using Isotopic Tracing Techniques (e.g., ¹⁵N-labeled compounds)

Isotopic tracing is a powerful technique used to delineate the metabolic fate of compounds in biological systems. Using molecules labeled with stable isotopes, such as ¹⁵N, allows researchers to track the atoms through various metabolic pathways. In the context of this compound, ¹⁵N-labeling of the glutamine moiety would enable precise tracking of its nitrogen atoms.

Studies utilizing ¹⁵N-labeled glutamine have been instrumental in understanding its metabolism. When cells are cultured in a medium containing [α-¹⁵N]glutamine or [amide-¹⁵N]glutamine, the ¹⁵N label can be traced as it is incorporated into other molecules. For example, the deamination of glutamine to glutamate by glutaminase transfers the amide nitrogen. Subsequent transamination reactions can transfer the α-amino nitrogen to α-keto acids, forming new ¹⁵N-labeled amino acids such as alanine (B10760859) and aspartate. nih.govamegroups.org This provides quantitative insights into the pathways of glutamine utilization, including its role in nucleotide synthesis and replenishing the pool of other non-essential amino acids. cam.ac.uk

In human hepatoma (Hep G2) cells incubated with [α-¹⁵N]glutamine, the ¹⁵N label was rapidly converted to glutamate and subsequently distributed primarily among alanine, proline, and glutamate over 144 hours. nih.gov Such techniques could be applied to cell models exposed to aluminum to determine how the metal affects the metabolic pathways of the N-acetyl-L-glutamine component, clarifying its precise mechanism of action in response to aluminum-induced toxicity.

| Tracer Used | Cell/System Model | Primary Finding | Metabolites Traced |

|---|---|---|---|

| [α-¹⁵N]glutamine | Human Hepatoma (Hep G2) Cells | After 144h, ¹⁵N was distributed primarily among alanine (50%), proline (28%), and glutamate (21%). nih.gov | Glutamate, Alanine, Proline |

| [amide-¹⁵N]glutamine | ccRCC Tumorgrafts (in vivo) | Used to reveal persistent amidotransferase activity and trace nitrogen into asparagine and nucleotides during glutaminase inhibition. cam.ac.ukbiorxiv.org | Asparagine, Guanosine Monophosphate, Cytidine Monophosphate |

| ¹⁵NH₄⁺ | Rat Brain (in vivo) | Demonstrated ammonia fixation into the amide group of glutamine. umich.edu | Glutamine, Alanine |

Computational and Theoretical Approaches to this compound Research

In the absence of direct computational and theoretical studies specifically targeting this compound, this section outlines the established methodologies that would be employed for its investigation. The principles and expected insights are derived from research on analogous systems, including N-acetyl-L-glutamine derivatives, L-glutamine, and aluminum complexes with other amino acids and peptides.

Computational and Theoretical Approaches to Aluminum N Acetyl L Glutamine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Aluminum N-acetyl-L-glutamine, DFT calculations would provide fundamental insights into its chemical behavior and properties.

DFT calculations are instrumental in predicting the electronic properties of a molecule. By solving the Kohn-Sham equations, one can obtain the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to compute the distribution of electron density, which is key to understanding the molecule's polarity and electrostatic potential. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial charges on each atom within the this compound complex. This information is vital for predicting how the molecule will interact with other molecules and its environment. For instance, understanding the charge distribution would elucidate the nature of the aluminum-ligand bond and the reactivity of different parts of the molecule.

Table 1: Predicted Electronic Properties from DFT (Hypothetical)

| Property | Predicted Value/Insight | Significance |

|---|---|---|

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

Computational studies on similar molecules, such as N-acetyl-L-glutamine-N-methylamide, have shown that side chain/backbone interactions, including various types of hydrogen bonds, are crucial in stabilizing different conformers. conicet.gov.ar For this compound, DFT could be used to analyze the bond paths and electron density at bond critical points to confirm the presence and strength of hydrogen bonds. This would involve both intramolecular hydrogen bonds within the ligand and potential intermolecular hydrogen bonds with solvent molecules.

Finding the most stable three-dimensional structure of this compound is a primary goal of computational chemistry. DFT is widely used for geometry optimization, a process that locates the minimum energy structure on the potential energy surface. This would reveal the bond lengths, bond angles, and dihedral angles of the complex in its most stable state.

Given the flexibility of the N-acetyl-L-glutamine ligand, the complex can exist in multiple conformations. A thorough conformational analysis using DFT would involve exploring the potential energy surface by systematically rotating the flexible dihedral angles. Studies on N-acetyl-L-glutamine-N-methylamide have revealed a complex conformational landscape with numerous stable structures. conicet.gov.ar A similar analysis for the aluminum complex would identify the low-energy conformers and the energy barriers between them, providing a comprehensive understanding of its structural dynamics.

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is particularly sensitive to the molecule's structure and bonding. By calculating the second derivatives of the energy with respect to atomic displacements, DFT can simulate the vibrational frequencies and intensities of the normal modes of this compound. This would aid in the assignment of experimental spectral bands to specific molecular motions. For instance, a study on L-glutamine adsorbed on aluminum films utilized DFT calculations to interpret the vibrational spectra. semanticscholar.org

Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This would provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions of the complex.

Table 2: Simulated Spectroscopic Data from DFT (Hypothetical)

| Spectrum | Key Predicted Features | Corresponding Molecular Motion/Transition |

|---|---|---|

| Infrared (IR) | Frequencies and intensities of vibrational modes | Stretching and bending of functional groups (e.g., C=O, N-H, Al-O) |

| Raman | Frequencies and intensities of vibrational modes | Symmetric vibrations and skeletal modes |

Molecular Dynamics (MD) Simulations

While DFT provides detailed information about static structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape in a solvent environment, which is more representative of biological conditions. Starting from a DFT-optimized geometry, an MD simulation would show how the molecule samples different conformations over time due to thermal fluctuations and interactions with the solvent.

The resulting trajectory can be analyzed to identify the most populated conformational states and the transitions between them. This provides a dynamic picture of the molecule's flexibility and the relative stability of different conformers in solution. Research on N-acetyl-L-glutamine-N-methylamide has demonstrated the existence of a rich conformational space, and MD simulations would be essential to understand how the coordination of aluminum affects this landscape. conicet.gov.ar

Dynamic Behavior of this compound in Different Environments

The dynamic behavior of this compound in various environments, such as aqueous solutions or biological systems, is a key area of computational research. Molecular dynamics (MD) simulations are a powerful tool used to investigate these dynamics at an atomic level. jmaterenvironsci.comcranfield.ac.uk These simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a view of their motion over time. jmaterenvironsci.com By simulating the compound in different solvent environments, researchers can understand its stability, conformational flexibility, and interaction patterns.

In an aqueous environment, MD simulations can reveal how water molecules arrange themselves around the aluminum ion and the N-acetyl-L-glutamine ligand, a process known as solvation. This includes the formation and breaking of hydrogen bonds and the structure of the hydration shells. The simulation can track the conformational changes of the N-acetyl-L-glutamine backbone and side chains, identifying the most stable and frequently occurring shapes (conformations) of the molecule in solution.

Within a biological context, such as near a protein or a cell membrane, MD simulations can elucidate the nature of the interactions. For instance, simulations can model how this compound approaches and binds to a target protein, detailing the specific amino acid residues involved and the forces driving the interaction. Understanding this dynamic behavior is crucial for predicting the compound's mechanism of action and potential biological effects. The effects of aluminum exposure on glutamate (B1630785) metabolism have been a subject of investigation to understand its toxicity. nih.gov

Table 1: Molecular Dynamics Simulation Parameters for Studying this compound

| Simulation Parameter | Description | Relevance to Dynamic Behavior |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the forces between atoms in the system. For a metallo-organic compound like this, a specialized force field that accurately describes the aluminum-ligand interactions is necessary. | Determines the accuracy of the simulated atomic motions and interactions. |

| Solvent Model | Explicit water models (e.g., TIP3P, SPC/E) or implicit solvent models can be used to represent the aqueous environment. | Crucial for studying solvation, solubility, and the influence of water on the compound's conformation. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulation times are needed to observe complex conformational changes and rare binding/unbinding events. |

| Ensemble | Thermodynamic conditions (e.g., NVT - constant Number of particles, Volume, Temperature; NPT - constant Number of particles, Pressure, Temperature) under which the simulation is run. | Ensures the simulation realistically mimics physiological or experimental conditions. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Function (RDF), Hydrogen Bond Analysis. | Quantify the stability of the structure, flexibility of different parts of the molecule, local density of solvent molecules, and specific interactions, respectively. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Modeling Molecular Descriptors for Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. scispace.comimist.ma For this compound, QSAR models could be developed to predict its interaction with specific biological targets, such as enzymes or receptors. This process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and properties.

These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These are critical for predicting electrostatic interactions.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Steric or 3D Descriptors: These are calculated from the 3D conformation of the molecule and include parameters like molecular volume, surface area, and shape indices. They are important for understanding how the molecule fits into a binding site.

Physicochemical Descriptors: Properties like lipophilicity (LogP) and water solubility are crucial for predicting how the compound will behave in a biological system.

Once a comprehensive set of descriptors is calculated for this compound and related analogs, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques are used to build a QSAR model that correlates these descriptors with a measured biological activity. imist.masymbiosisonlinepublishing.com Such a model can then be used to predict the activity of new, unsynthesized compounds, guiding further research. scispace.com

Table 2: Potential Molecular Descriptors for this compound QSAR Models

| Descriptor Class | Specific Descriptor Example | Potential Significance for Interaction Prediction |

|---|---|---|

| Electronic | Partial Charge on Aluminum Ion | Indicates the strength of electrostatic interactions with negatively charged residues in a binding pocket. |

| Electronic | HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the compound. nih.gov |

| Steric/3D | Molecular Volume | Determines if the molecule can physically fit into the active site of a target protein. |

| Steric/3D | Solvent Accessible Surface Area (SASA) | Represents the surface area of the molecule that is accessible to the solvent, influencing solubility and binding. |

| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the atoms in the N-acetyl-L-glutamine ligand. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts the compound's ability to cross cell membranes and its distribution in the body. |

Machine Learning Applications in Quantum Chemistry for Conformational Prediction

Predicting the three-dimensional conformation of a molecule is a fundamental task in computational chemistry, as the conformation dictates its biological activity. While quantum chemistry methods like Density Functional Theory (DFT) provide accurate results, they are computationally expensive, especially for flexible molecules like this compound. energy.gov Machine learning, particularly deep learning, has emerged as a transformative approach to accelerate these predictions. unam.mxarxiv.orgosti.gov

Machine learning models, such as deep neural networks, can be trained on large datasets of molecules for which the conformations and energies have been calculated using high-accuracy quantum mechanical methods. energy.govarxiv.org The model learns the complex relationship between a molecule's 2D structure and its 3D low-energy conformations. researchgate.net Once trained, these models can predict the conformational landscape of a new molecule like this compound thousands of times faster than traditional quantum chemistry simulations. nih.govenergy.gov

Table 3: Comparison of Conformational Prediction Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Quantum Chemistry (e.g., DFT) | Solves the approximate Schrödinger equation to calculate the energy of a given molecular conformation. Requires systematic searching of conformational space. | High accuracy, provides detailed electronic structure information. | Extremely computationally expensive, time-consuming for flexible molecules. |

| Machine Learning / Deep Learning | A neural network is trained on a large database of quantum chemical calculations to predict the energy of a conformation directly from its structure. osti.govarxiv.org | Very fast predictions after initial training, enables high-throughput conformational screening. energy.gov | Accuracy depends on the quality and diversity of the training data; may not extrapolate well to entirely new chemical spaces. |

| Molecular Mechanics (Force Fields) | Uses classical mechanics and empirical energy functions to calculate conformational energies. | Very fast, suitable for large systems and long timescale simulations (Molecular Dynamics). | Less accurate than quantum methods, especially for systems with complex electronic effects like metal complexes. |

Theoretical Studies of Binding Affinities and Interaction Energies

Theoretical studies are essential for quantifying the strength of the interaction between this compound and its potential biological targets. These studies employ a range of computational techniques to calculate binding affinities and interaction energies, providing insight into the stability of the molecular complex.

One of the primary methods used is molecular docking. In a docking simulation, the 3D structure of this compound is computationally placed into the binding site of a target protein. researchgate.net The program then samples a wide range of possible orientations and conformations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. The resulting poses can reveal key interactions, such as hydrogen bonds or electrostatic attractions, that stabilize the complex. researchgate.net

For a more accurate calculation of interaction energies, higher-level quantum mechanical methods can be employed. Density Functional Theory (DFT) is often used to study the interaction between metal ions and amino acid chains. researchgate.net These calculations can provide a precise value for the binding energy, which is the energy released when the ligand binds to its target. Studies on the interaction of aluminum(III) with the glutamine amino acid chain have shown very strong binding energies. researchgate.net Specifically, the binding energy between Al³⁺ and the glutamine side chain has been calculated to be as high as 404 kcal/mol, indicating a very stable complex. researchgate.net This strong interaction is significantly greater than that observed for biologically common ions like magnesium(II). researchgate.net

The total interaction energy is typically decomposed into several components, including electrostatic energy, van der Waals forces, and solvation energy, to understand the primary forces driving the binding event. nih.gov

Table 4: Calculated Interaction Energies for Aluminum with Glutamine

| Interacting Species | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aluminum(III) and Glutamine side chain | Density Functional Theory (DFT) | 404 | researchgate.net |

Advanced Analytical Techniques for Research Applications

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For a compound like Aluminum N-acetyl-L-glutamine, liquid chromatography is the predominant approach.

High-Performance Liquid Chromatography (HPLC) is a powerful tool in analytical chemistry used to separate, identify, and quantify components in a mixture. It relies on high pressure to pass the liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

HPLC coupled with Ultraviolet (UV) detection is a common method for assessing the purity of pharmaceutical compounds. While N-acetyl-L-glutamine does not possess a strong chromophore for direct UV detection at higher wavelengths, it can be detected at lower wavelengths. However, matrix effects can interfere with direct quantification using UV detection alone. sci-hub.se For more robust purity analysis, derivatization with a UV-active agent can be employed. A semi-automated method involving pre-column derivatization with o-phthalaldehyde (B127526) (OPA) followed by analysis with a UV-visible detector has been validated for amino acid analysis and can be adapted for N-acetyl-L-glutamine. nih.gov This approach enhances detection sensitivity and allows for accurate quantification of the main compound and any impurities containing primary amine groups.

Reverse-Phase HPLC (RP-HPLC) is one of the most utilized chromatographic methods for the analysis of amino acids and their derivatives. researchgate.net In this technique, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar aqueous/organic mixture. For N-acetyl-L-glutamine, RP-HPLC allows for the separation from its parent amino acid, glutamine, and other related hydrophilic compounds. researchgate.netnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The elution order can be manipulated by adjusting the composition and pH of the mobile phase. A typical RP-HPLC method uses a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.govsielc.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 Reverse-Phase (e.g., Zorbax Eclipse-AAA, Acclaim 120) | nih.govnih.govresearchgate.net |

| Mobile Phase A | Aqueous buffer (e.g., 40 mM Sodium Phosphate (B84403), pH 7.8) | nih.gov |

| Mobile Phase B | Acetonitrile/Methanol/Water mixture | nih.gov |

| Detection | UV (e.g., 338 nm after OPA derivatization) | nih.gov |

| Flow Rate | 1.0 - 2.0 mL/min | nih.govresearchgate.net |

Ion-Exchange Chromatography (IEC) is a highly effective method for the separation of charged molecules such as amino acids and their derivatives. 193.16.218researchgate.net This technique separates molecules based on their net surface charge. For the analysis of N-acetyl-L-glutamine, which is anionic at neutral pH, a cation-exchange column is typically used. researchgate.netscirp.org The separation of amino acids like glutamine and glutamic acid is highly dependent on the pH of the sample and the composition of the mobile phase (elution buffers). nih.govuni-mate.hu The use of sodium or lithium buffer systems allows for the effective separation of a wide range of amino acids. 193.16.218nih.gov Neutral amino acids can be separated from acidic ones under specific pH conditions where the neutral compounds are uncharged. diaion.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Sodium cation-exchange column | researchgate.netscirp.org |